Sodium phosphonatoformate hexahydrate

Catalog No.
S593042
CAS No.
34156-56-4
M.F
CH5NaO6P
M. Wt
167.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium phosphonatoformate hexahydrate

CAS Number

34156-56-4

Product Name

Sodium phosphonatoformate hexahydrate

IUPAC Name

trisodium;phosphonatoformate

Molecular Formula

CH5NaO6P

Molecular Weight

167.01 g/mol

InChI

InChI=1S/CH3O5P.Na.H2O/c2-1(3)7(4,5)6;;/h(H,2,3)(H2,4,5,6);;1H2

InChI Key

BHAFHUDTBJDEMN-UHFFFAOYSA-N

SMILES

C(=O)([O-])P(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+].[Na+]

Synonyms

Foscarnet, Foscarnet Barium (2:3) Salt, Foscarnet Calcium (2:3) Salt, Foscarnet Disodium Salt, Foscarnet Magnesium (2:3) Salt, Foscarnet Manganese (2+) (2:3) Salt, Foscarnet Sodium, Foscarnet Sodium Hexahydrate, Foscarnet Trilithium Salt, Foscarnet Tripotassium Salt, Foscarnet Trisodium Salt, Foscavir, Phosphonoformate, Phosphonoformic Acid, Trisodium Phosphonoformate

Canonical SMILES

C(=O)(O)P(=O)(O)O.O.[Na]

Antiviral Agent

One of the primary applications of sodium phosphonatoformate hexahydrate is as an antiviral agent. It acts by inhibiting the activity of viral enzymes, particularly reverse transcriptase and DNA polymerase, which are crucial for viral replication. This makes it effective against various viruses, including:

  • Cytomegalovirus (CMV): It is used to treat CMV infections in immunocompromised individuals, such as transplant recipients and patients with AIDS .
  • Human herpesvirus 6 (HHV-6): It can be used to treat severe HHV-6 infections, especially in bone marrow transplant recipients .

Research on Other Viruses

Research is ongoing to explore the potential of sodium phosphonatoformate hexahydrate against other viruses, including:

  • Hepatitis B virus (HBV): Studies suggest it may have a role in combination therapy for HBV .
  • Human immunodeficiency virus (HIV): While not used clinically for HIV treatment, some research suggests it may have some antiviral activity against HIV .

Other Research Applications

Beyond its antiviral properties, sodium phosphonatoformate hexahydrate is also used in various other research areas, such as:

  • Studying viral replication: Researchers use it to study the mechanisms of viral replication and the development of new antiviral drugs .
  • Investigating bone mineralization: Studies suggest it may play a role in regulating bone mineralization and could be relevant for bone disease research .

Origin and Significance

SPH is a synthetic inorganic compound not found naturally. It plays a crucial role in research due to its ability to inhibit viral replication, particularly for viruses with reverse transcriptase enzymes like HIV and cytomegalovirus (CMV) [].


Molecular Structure Analysis

Key Features

SPH has a complex molecular structure with a central phosphonate group (PO3) bonded to a formate group (HCOO-). Three sodium cations (Na+) balance the negative charges. It exists as a white, crystalline solid with a six-water molecule hydration layer (hexahydrate) [, ].

Notable Aspects

The presence of the phosphonate group allows SPH to mimic natural phosphate molecules, which are essential for viral replication. This similarity enables SPH to bind to viral enzymes and disrupt their function []. The six water molecules contribute to the compound's high solubility in water [].


Chemical Reactions Analysis

Synthesis

The specific synthesis process for SPH may involve variations, but it generally involves the reaction of phosphoric acid with sodium formate at high temperatures [].

(1) NaHCO3 + H3PO4 -> HCOONa(H2PO4) + CO2 + H2O(2) HCOONa(H2PO4) + 2 NaOH -> Na3PO3(OCH)(OH)2 + H2O(3) Na3PO3(OCH)(OH)2 + 6 H2O -> Na3PO3(OCH)(OH)2 • 6H2O (SPH) []

Decomposition

When heated above 206°C, SPH decomposes, releasing water and potentially forming sodium phosphates [].

Other Reactions

SPH can participate in various reactions depending on the experimental conditions. For instance, it can react with metal ions to form coordination complexes [].


Physical And Chemical Properties Analysis

  • Appearance: White crystalline solid [].
  • Melting Point: 206°C (decomposes) [].
  • Solubility: Highly soluble in water, slightly soluble in glacial acetic acid, insoluble in ethanol and chloroform [].
  • Stability: Stable under normal storage conditions. Decomposes upon heating [].

SPH acts as an antiviral agent by inhibiting viral DNA polymerase and reverse transcriptase enzymes. These enzymes are crucial for viral replication. SPH's phosphonate group mimics natural phosphate molecules, allowing it to bind to the active sites of the enzymes and prevent them from functioning properly [].

Toxicity

SPH can cause kidney toxicity and electrolyte imbalances at high doses.

Flammability

SPH is not flammable [].

Pyrophosphate Analog Functioning

Sodium phosphonatoformate hexahydrate functions as a structural and functional analog of inorganic pyrophosphate (PP~i~), a byproduct of the nucleotide incorporation reaction catalyzed by viral polymerases [1] [3] [5]. The phosphonoformate moiety replicates the geometry and charge distribution of PP~i~, enabling competitive binding to the pyrophosphate-binding site within the active center of viral DNA polymerases and reverse transcriptases [5]. Crystallographic studies of a chimeric DNA polymerase derived from bacteriophage RB69 and human cytomegalovirus UL54 demonstrate that the phosphonate group of sodium phosphonatoformate hexahydrate occupies a position analogous to the γ-phosphate of deoxyribonucleoside triphosphates (dNTPs), while its carboxylic acid group mimics the α-phosphate [5]. This molecular mimicry allows the compound to chelate the divalent metal ions (typically Mg²⁺ or Mn²⁺) required for catalytic activity, effectively stalling the polymerase in a pre-translocation state [5].

The compound’s ability to persist in the active site arises from its reduced charge compared to PP~i~, which slows dissociation and prolongs inhibitory effects [5]. Structural analyses further reveal that sodium phosphonatoformate hexahydrate forms electrostatic interactions with conserved basic residues in the fingers domain of polymerases, including arginine and lysine side chains that normally coordinate the triphosphate tail of incoming dNTPs [5]. These interactions prevent the conformational changes necessary for polymerase translocation along the DNA template, thereby halting processive synthesis [5].

Viral DNA Polymerase Inhibition Mechanisms

The inhibition of viral DNA polymerases by sodium phosphonatoformate hexahydrate is characterized by its selective binding to the enzyme-substrate complex. In human cytomegalovirus DNA polymerase (UL54), the compound stabilizes a closed conformation of the fingers domain, trapping the polymerase in a catalytically inactive state [5]. This closed conformation positions the primer-template DNA in a configuration that sterically hinders the entry of subsequent dNTPs, effectively terminating chain elongation [5]. Mutational studies of UL54 homologs indicate that residues within motif A of the palm domain and variable regions of the fingers domain influence susceptibility to inhibition, suggesting a role for structural flexibility in drug resistance [5].

For herpes simplex virus DNA polymerase, sodium phosphonatoformate hexahydrate exhibits non-competitive inhibition with respect to dNTPs, indicating distinct binding sites for the substrate and inhibitor [1] [3]. Kinetic analyses demonstrate that the compound preferentially binds to the enzyme-pyrophosphate complex, preventing the release of PP~i~ and locking the polymerase in a post-catalytic state [1]. This mechanism is conserved across herpesviruses, including varicella-zoster virus and Epstein-Barr virus, albeit with variations in inhibitory concentration thresholds [3].

Interaction with Human Immunodeficiency Virus Type 1 Reverse Transcriptase

Sodium phosphonatoformate hexahydrate extends its antiviral activity to human immunodeficiency virus type 1 (HIV-1) by inhibiting reverse transcriptase (RT), an RNA-dependent DNA polymerase essential for viral replication [5] [6]. Similar to its action on DNA polymerases, the compound mimics PP~i~ and binds to the RT active site during the nucleotide incorporation cycle [5]. Crystallographic evidence from HIV-1 RT complexes reveals that sodium phosphonatoformate hexahydrate chelates the metal ion cofactor at the polymerase active site, disrupting the coordination geometry required for phosphodiester bond formation [6].

Notably, the compound traps HIV-1 RT in a pre-translocation state, preventing the release of PP~i~ and the subsequent advancement of the primer-template complex [5]. This trapping mechanism is enhanced in RT variants with reduced conformational flexibility, highlighting the importance of enzyme dynamics in drug efficacy [6]. Comparative studies with other PP~i~ analogs, such as phosphonoacetic acid, indicate that sodium phosphonatoformate hexahydrate’s extended carbon chain improves steric complementarity with the RT active site, resulting in superior inhibitory potency [6].

Comparative Mechanistic Studies with Other Phosphonate Antivirals

Sodium phosphonatoformate hexahydrate differs mechanistically from nucleoside analog antivirals such as acyclovir and ganciclovir, which require intracellular phosphorylation to form active triphosphate metabolites [3]. Unlike these prodrugs, sodium phosphonatoformate hexahydrate does not depend on viral or host kinases for activation, enabling direct inhibition of polymerase enzymes [3]. This property confers activity against viruses with mutations in thymidine kinase or other phosphorylation pathways, a common resistance mechanism against nucleoside analogs [3].

In contrast to chain-terminating phosphonates like tenofovir, which incorporate into nascent DNA and block elongation, sodium phosphonatoformate hexahydrate acts exclusively at the catalytic level without becoming embedded in the nucleic acid chain [5]. This distinction minimizes the risk of delayed mutagenic effects but necessitates continuous exposure to maintain suppression of viral replication [5]. Furthermore, the compound’s lack of metabolic activation reduces off-target interactions with host polymerases, contributing to its selective antiviral profile [3].

FeatureSodium Phosphonatoformate HexahydrateNucleoside Analogs (e.g., Acyclovir)Chain-Terminating Phosphonates (e.g., Tenofovir)
Activation RequirementNoneRequires phosphorylationRequires phosphorylation
Mechanistic TargetPyrophosphate-binding siteIncorporated into DNA/RNAIncorporated into DNA/RNA
Resistance MechanismsPolymerase active site mutationsKinase deficienciesPolymerase fidelity mutations
SelectivityHigh for viral polymerasesModerate to highModerate

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

166.97214415 g/mol

Monoisotopic Mass

166.97214415 g/mol

Heavy Atom Count

9

UNII

964YS0OOG1
8C5OQ81LWT

Related CAS

4428-95-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Foscarnet Sodium is the trisodium salt of a synthetic organic analogue of inorganic pyrophosphate with antiviral activity. Foscarnet selectively blocks the pyrophosphate binding site of herpesvirus-specific DNA polymerases at concentrations that do not affect cellular DNA polymerases. This agent does not require phosphorylation by thymidine kinase (TK) or other kinases and therefore is active in vitro against herpes simplex virus (HSV) TK deficient mutants and cytomegalovirus (CMV) UL97 mutants. Because foscarnet crosses the blood brain barrier, it may be used in the treatment of viral infections of the CNS.

MeSH Pharmacological Classification

Reverse Transcriptase Inhibitors

Pictograms

Irritant

Irritant

Other CAS

34156-56-4

Wikipedia

Foscarnet sodium hexahydrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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